(2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(2-1-13-5-9-19-11-13)17-7-3-14(4-8-17)15-6-10-20-12-15/h1-2,5-6,9-12,14H,3-4,7-8H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOXYQNZVEYES-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Key Structural Features:
- Furan and Thiophene Rings : These heterocyclic components contribute to the compound's electronic properties, potentially influencing its interaction with biological targets.
- Piperidine Moiety : Known for its presence in various biologically active compounds, it may enhance the pharmacological profile of this molecule.
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene rings often exhibit significant antimicrobial activity. The following table summarizes findings related to the antimicrobial efficacy of similar compounds:
| Compound | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20–40 | |
| Compound B | Escherichia coli | 40–70 | |
| This compound | Staphylococcus aureus, Escherichia coli | TBD |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes, similar to other piperidine derivatives .
Potential Therapeutic Applications
The compound has been explored for various therapeutic applications due to its diverse biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
- Neuropharmacological Effects : The piperidine structure is often associated with neuroactive properties. Research into related compounds indicates potential as anxiolytics or antidepressants, warranting further investigation into this compound's effects on neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antibacterial Activity Study : In a study assessing various piperidine derivatives, it was found that modifications in the thiophene and furan components significantly impacted antibacterial potency against multi-drug resistant strains .
- In Vitro Cytotoxicity Assays : Compounds structurally similar to this compound were tested against human cancer cell lines, revealing IC50 values that suggest promising anticancer activity .
Scientific Research Applications
Research has indicated that compounds containing furan and thiophene moieties often exhibit significant biological activities, including:
1. Anticancer Properties
- Studies have shown that derivatives of furan and thiophene can inhibit various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the proliferation of melanoma cells by targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer .
2. Antimicrobial Activity
- The compound's structure suggests potential antimicrobial properties. Research on related compounds has demonstrated efficacy against bacterial strains and fungi, indicating that (2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one may possess similar capabilities .
3. Neuroprotective Effects
- The piperidine ring in the compound is known for its neuroprotective properties. Compounds with piperidine structures have been explored for their ability to protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry explored a series of furan-thiophene derivatives for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against melanoma cell lines, suggesting that this compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiophene ring in enhancing antimicrobial properties, which could be extrapolated to predict similar effects for this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Comparisons
Key Observations :
- Furan Position: The target compound’s furan-3-yl group (vs.
- Piperidine vs. Piperazine : The 4-(thiophen-3-yl)piperidine in the target compound differs from the 4-(4-methylpiperazinyl)phenyl group in , which may influence solubility and target selectivity .
- Thiophene Substitution : The thiophen-3-yl group (vs. thiophen-2-yl in –15) introduces distinct electronic effects due to sulfur’s position, possibly enhancing interactions with hydrophobic enzyme pockets .
Structure-Activity Relationship (SAR) Insights
- Bioisosteric Replacement : The thiophen-3-yl group in the target compound may replace nitro or morpholine groups (as in and ) to optimize metabolic stability while retaining activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one?
- Methodology : Use a Claisen-Schmidt condensation between 4-(thiophen-3-yl)piperidine-1-carbonyl chloride and furan-3-carbaldehyde under basic conditions (e.g., NaOH in ethanol). Monitor reaction progress via TLC and purify via column chromatography. Optimize solvent choice (ethanol or DMF) to improve yields .
- Validation : Confirm purity using HPLC (>95%) and characterize intermediates via H/C NMR and FT-IR. For example, the enone moiety shows distinct C NMR signals at δ 190–200 ppm for the ketone and δ 120–140 ppm for the α,β-unsaturated system .
Q. How can the structural configuration of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve the (2E) stereochemistry by growing single crystals in ethyl acetate/hexane. Compare torsion angles (e.g., C2-C1-C4-C5) with similar enones (e.g., (2E)-3-(4-chlorophenyl) derivatives) to validate geometry .
- Spectroscopy : Use H NMR coupling constants ( Hz for α,β-unsaturated systems) and FT-IR (C=O stretch at 1650–1700 cm) .
Q. What are the key reactivity patterns of the thiophene and furan moieties in this compound?
- Reactivity :
- Thiophene : Susceptible to electrophilic substitution (e.g., nitration at the 2-position) and oxidation to sulfoxides/sulfones using mCPBA .
- Furan : Prone to Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions. Monitor regioselectivity via H NMR .
Advanced Research Questions
Q. How can contradictions in antimicrobial activity data between similar enones be resolved?
- Analysis : Compare MIC values of (2E)-3-(2,6-dichlorophenyl) analogs (e.g., 8 µg/mL against S. aureus) with this compound. Adjust for substituent effects: electron-withdrawing groups on the aryl ring enhance activity by increasing electrophilicity of the enone .
- Validation : Perform dose-response assays in triplicate and use statistical tools (e.g., ANOVA) to assess significance. Cross-reference with computational docking studies to identify binding affinity variations .
Q. What computational strategies are effective for modeling the electronic structure of this compound?
- DFT Workflow :
Optimize geometry at the B3LYP/6-31G(d) level.
Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For similar enones, gaps of 4.5–5.0 eV correlate with stability under ambient conditions .
Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., thiophene sulfur as a nucleophilic center) .
Q. How do crystal packing interactions influence the stability of this compound?
- Crystallographic Insights : Analyze hydrogen bonding (e.g., C–H⋯O interactions between enone carbonyl and adjacent piperidine) and π-π stacking (thiophene-furan face-to-face interactions). Compare with (2E)-3-(4-methylphenyl) derivatives, where methyl groups disrupt packing, reducing melting points .
Q. What mechanistic insights can molecular dynamics (MD) simulations provide for its biological activity?
- Protocol :
Dock the compound into S. aureus enoyl-ACP reductase (PDB: 1BVR) using AutoDock Vina.
Run MD simulations (100 ns) in explicit solvent to assess binding mode stability. Key interactions: enone carbonyl with Tyr and thiophene sulfur with Met .
Q. How does thermal stability vary under different solvent environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
